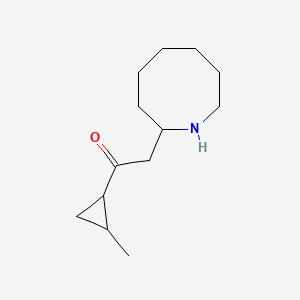
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one is a synthetic organic compound. It features a unique structure with an azocane ring and a cyclopropyl group, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
- Formation of the azocane ring through cyclization reactions.
- Introduction of the cyclopropyl group via cyclopropanation reactions.
- Final coupling of the azocane and cyclopropyl groups under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:
- Use of continuous flow reactors for efficient cyclization.
- Employment of high-yield catalysts to minimize by-products.
- Implementation of purification techniques like chromatography to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to simpler compounds using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential use in drug development for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one would depend on its specific interactions with molecular targets. Possible pathways include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interaction with receptors: Modulating receptor signaling pathways.
Cellular uptake: Affecting cellular processes through internalization and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azocan-2-yl)-1-(cyclopropyl)ethan-1-one: Lacks the methyl group on the cyclopropyl ring.
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)propan-1-one: Has an additional carbon in the side chain.
Uniqueness
2-(Azocan-2-yl)-1-(2-methylcyclopropyl)ethan-1-one is unique due to the presence of both the azocane ring and the methyl-substituted cyclopropyl group, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H23NO |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
2-(azocan-2-yl)-1-(2-methylcyclopropyl)ethanone |
InChI |
InChI=1S/C13H23NO/c1-10-8-12(10)13(15)9-11-6-4-2-3-5-7-14-11/h10-12,14H,2-9H2,1H3 |
Clé InChI |
WNNAHXZGIHEXPU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C(=O)CC2CCCCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13060175.png)
![3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B13060177.png)
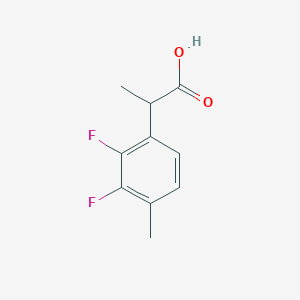
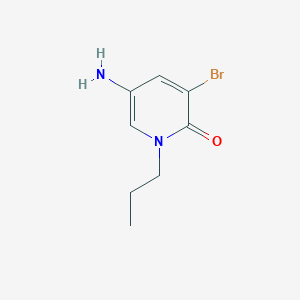

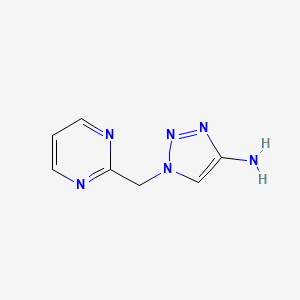

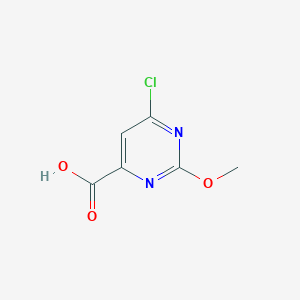
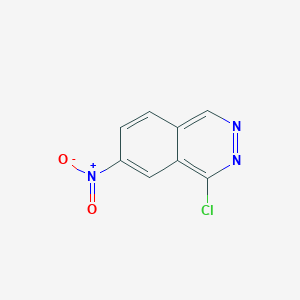
![Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13060226.png)
![tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13060230.png)
![(13R,17S)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B13060238.png)
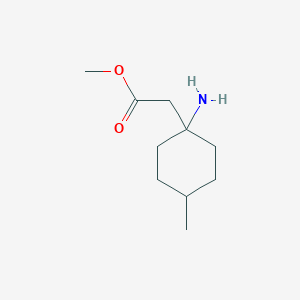
![1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13060248.png)
